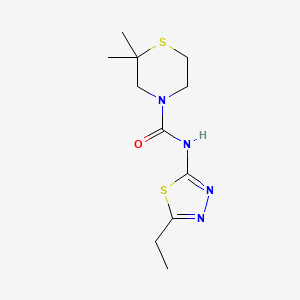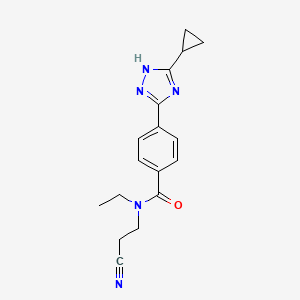
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylthiomorpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylthiomorpholine-4-carboxamide, also known as ETM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mechanism of Action
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylthiomorpholine-4-carboxamide exerts its pharmacological effects through the inhibition of COX-2 activity. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are responsible for inflammation. By inhibiting COX-2 activity, this compound reduces the production of prostaglandins, thereby reducing inflammation.
Biochemical and Physiological Effects:
This compound has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties. It has been shown to inhibit the growth of cancer cells and induce cell cycle arrest and apoptosis. This compound has also been found to inhibit the replication of the hepatitis C virus.
Advantages and Limitations for Lab Experiments
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylthiomorpholine-4-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential therapeutic applications. However, this compound also has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for the study of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylthiomorpholine-4-carboxamide. One potential direction is the development of more effective formulations of this compound that can improve its solubility and increase its half-life. Another direction is the study of the potential use of this compound in combination with other drugs for the treatment of inflammatory diseases and cancer. Additionally, the study of the mechanism of action of this compound and its effects on various signaling pathways can provide insights into its potential therapeutic applications.
Synthesis Methods
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylthiomorpholine-4-carboxamide can be synthesized through a multi-step process which involves the reaction of 2,2-dimethylthiomorpholine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-ethyl-1,3,4-thiadiazole-2-amine to form this compound.
Scientific Research Applications
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylthiomorpholine-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that cause inflammation. This makes this compound a potential candidate for the treatment of inflammatory diseases such as arthritis.
This compound has also been found to possess anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines such as breast, lung, and prostate cancer cells. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylthiomorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4OS2/c1-4-8-13-14-9(18-8)12-10(16)15-5-6-17-11(2,3)7-15/h4-7H2,1-3H3,(H,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAAHWWGIWOCOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)N2CCSC(C2)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(2-Chlorophenyl)ethyl]-3,5-dimethyl-1,2,4-triazole](/img/structure/B7583549.png)





![[1-[(2-Chlorophenyl)methylsulfonyl]pyrrolidin-2-yl]methanol](/img/structure/B7583593.png)




![2,2-dimethyl-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7583623.png)

![8-Methyl-2-[(3-methylphenyl)sulfinylmethyl]imidazo[1,2-a]pyridine](/img/structure/B7583638.png)
